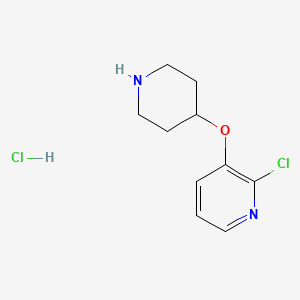

2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride

Description

Molecular Geometry and Conformational Analysis

2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride exhibits a fused aromatic-piperidine structure with distinct geometric features. The pyridine ring adopts a planar geometry due to its aromatic nature, while the piperidin-4-yloxy group adopts a chair conformation stabilized by equatorial substituents. The ether linkage (-O-) between the pyridine and piperidine rings introduces torsional flexibility, though steric interactions between the chlorine atom (position 2) and the piperidine moiety may restrict conformational freedom.

The hydrochloride counterion enhances ionic interactions, potentially influencing molecular packing and conformational stability. Computational studies on analogous piperidine derivatives suggest that equatorial substituents on the piperidine ring minimize steric strain, favoring a chair conformation with the oxy group occupying the equatorial position.

Key Geometric Parameters

| Feature | Description | Source |

|---|---|---|

| Pyridine ring | Planar, delocalized π-electron system | |

| Piperidine conformation | Chair, equatorial substituents | |

| Chlorine substituent | Ortho to ether linkage, steric hindrance |

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

The proton NMR spectrum of this compound is expected to display:

- Aromatic protons : Splitting patterns corresponding to the pyridine ring’s electron-withdrawing chlorine and ether substituents.

- Piperidine protons : Equatorial and axial protons showing distinct chemical shifts due to differing electronic environments.

- Hydrochloride proton : A broad signal around δ 2–3 ppm due to NH+Cl- interactions.

Predicted NMR Data

| Region | Signal Description | Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridine aromatic | Doublets/triplets (electron-poor ring) | 7.0–8.5 |

| Piperidine equatorial | Multiplet (CH2 groups) | 1.5–2.5 |

| Piperidine axial | Multiplet (NH+ environment) | 3.0–4.0 |

Infrared Spectroscopy (IR)

The IR spectrum would reveal:

- C=N stretching : ~1600 cm⁻¹ (pyridine ring).

- C-O-C stretching : ~1250–1300 cm⁻¹ (ether linkage).

- N-H stretching : ~3400 cm⁻¹ (hydrochloride proton).

- C-Cl stretching : ~600–800 cm⁻¹ (chlorine substituent).

IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Pyridine C=N | 1580–1620 | Strong |

| Ether C-O-C | 1260–1280 | Medium |

| Hydrochloride N-H | 3200–3400 | Broad |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound’s UV-Vis spectrum likely features:

- π→π* transitions : Absorption near 250–300 nm due to the conjugated pyridine system.

- n→π* transitions : Weaker absorption bands in the 300–350 nm range from lone-pair electrons on oxygen.

UV-Vis Absorption Characteristics

| Transition | Wavelength (nm) | Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| Pyridine π→π* | 250–270 | 10,000–15,000 |

| Ether n→π* | 310–330 | 1,000–3,000 |

Crystallographic Studies and Polymorphism

While specific crystallographic data for this compound are not publicly available, structural analogs provide insights:

- Packing motifs : Hydrogen bonding between the hydrochloride proton and pyridine nitrogen or ether oxygen is expected.

- Polymorphism : The flexibility of the ether linkage and ionic interactions may permit multiple crystal forms, though experimental evidence is lacking.

Comparative Crystallographic Features

| Property | Analogue (e.g., 4-(Piperidin-4-yloxy)pyridine) | Current Compound |

|---|---|---|

| Hydrogen bonding | N-H⋯O, N-H⋯Cl | N-H⋯O, N-H⋯Cl |

| Packing density | Moderate due to aliphatic chains | Higher (Cl) |

Thermodynamic Stability and Solubility Behavior

Thermal Stability

The compound’s stability is influenced by:

- Aromaticity : The pyridine ring enhances thermal resistance.

- Ionic interactions : Hydrochloride formation improves stability at elevated temperatures.

- Ether linkage : Susceptible to hydrolysis under acidic/basic conditions.

Solubility Profile

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | High (hydrochloride) | Dissociates into ions |

| Methanol | Moderate | Neutral conditions |

| Chloroform | Low | Non-polar solvent |

Solubility Trends

- Polar solvents : Enhanced solubility due to ionic interactions.

- Non-polar solvents : Limited solubility due to hydrophobic piperidine chain.

Properties

IUPAC Name |

2-chloro-3-piperidin-4-yloxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O.ClH/c11-10-9(2-1-5-13-10)14-8-3-6-12-7-4-8;/h1-2,5,8,12H,3-4,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUPYYKRWWTUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(N=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The preparation of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride generally follows a sequence of steps:

- Step 1: Preparation of 2-chloro-3-hydroxypyridine or related chloropyridine intermediates.

- Step 2: Introduction of the piperidin-4-yloxy group via nucleophilic substitution.

- Step 3: Conversion to hydrochloride salt to improve handling and stability.

Preparation of 2-Chloro-3-hydroxypyridine Intermediate

A key precursor is 2-chloro-3-hydroxypyridine, which can be synthesized by chlorination of 3-hydroxypyridine using sodium hypochlorite in aqueous medium. This process is economical and ecologically favorable compared to older methods involving ultraviolet irradiation.

- React 3-hydroxypyridine with sodium hypochlorite under controlled pH (preferably 11–13) and temperature conditions (0 to 5°C) to yield 2-chloro-3-hydroxypyridine.

- After reaction completion, acidify the mixture to pH 3–4 to precipitate the product.

- Suitable acids include hydrochloric acid, sulfuric acid, or phosphoric acid, with hydrochloric acid preferred for salt formation.

This method achieves improved yields (~75%) and scalability for industrial production.

Introduction of the Piperidin-4-yloxy Group

The nucleophilic substitution of the hydroxyl group at the 3-position by the piperidin-4-yloxy moiety is a critical step. This typically involves reacting 2-chloro-3-hydroxypyridine or its derivatives with piperidine or piperidin-4-ol under basic conditions.

- The reaction is conducted in the presence of a base to deprotonate the piperidin-4-ol, enhancing nucleophilicity.

- Suitable solvents include toluene or other organic solvents that facilitate substitution.

- Reaction temperature is maintained moderately (e.g., 30–50°C) to optimize yield and minimize side reactions.

- The product is 2-chloro-3-(piperidin-4-yloxy)pyridine, which can be isolated as a free base or converted immediately to its hydrochloride salt.

Preparation of this compound

The hydrochloride salt form is preferred for its improved stability and ease of handling, especially in industrial settings.

- Treat the free base 2-chloro-3-(piperidin-4-yloxy)pyridine with hydrochloric acid in an appropriate solvent.

- The hydrochloride salt precipitates out or can be crystallized from solution.

- Drying under nitrogen or inert atmosphere ensures product purity.

Related Preparation Method from Patent Literature

A closely related compound, 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride, is prepared via a two-step process involving:

- Grignard reaction of pyridine-2-carboxaldehyde with 1-bromo-4-chlorobenzene to form (4-chlorophenyl)(pyridin-2-yl)methanol.

- Chlorination of this alcohol with thionyl chloride in toluene to yield the hydrochloride salt.

Although this exact compound differs by the substituent, the methodology reflects the industrial approach for preparing chloropyridine hydrochloride salts with improved handling characteristics (solid form, reduced lachrymatory effects).

Summary Table of Preparation Steps

Research Findings and Practical Considerations

- The use of hydrochloride salt form reduces the lachrymatory and handling difficulties associated with free chloropyridine intermediates.

- Controlling pH and temperature during chlorination is critical to maximize yield and minimize by-products.

- The nucleophilic substitution step benefits from careful solvent and base selection to achieve high purity and yield.

- Industrial processes emphasize solvent recovery and reagent recycling to enhance cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of the corresponding amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride has been investigated for its potential as a therapeutic agent in various diseases. Its structure suggests possible interactions with biological targets, including receptors and enzymes.

- Receptor Binding Studies : The compound has shown promise as a ligand in receptor binding studies. It may interact with neurotransmitter receptors, potentially influencing neurological conditions such as depression or anxiety.

- Oncology Research : Preliminary studies indicate that this compound could have applications in cancer treatment by modulating pathways involved in tumor growth and metastasis.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for:

- Synthesis of Analogues : Researchers can modify the piperidine or pyridine moieties to develop analogs that may exhibit enhanced biological activities or altered pharmacological profiles .

- Diverse Chemical Reactions : The compound can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it versatile for creating complex organic molecules.

Case Study 1: Neurological Applications

In a study exploring the effects of piperidine derivatives on serotonin receptors, this compound was evaluated for its binding affinity to serotonin receptor subtypes. Results indicated that modifications to the piperidine moiety significantly impacted receptor selectivity and potency, suggesting potential applications in treating mood disorders.

Case Study 2: Anticancer Activity

Research conducted on the cytotoxic effects of various substituted pyridines revealed that this compound exhibited significant activity against several cancer cell lines. The study highlighted its ability to induce apoptosis in cancer cells, warranting further investigation into its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : The placement of chlorine (e.g., 2- vs. 5-position in pyridine derivatives) significantly impacts reactivity and binding affinity. For example, 2-chloro derivatives are more reactive in nucleophilic substitution reactions .

- Backbone Modifications : Replacing pyridine with benzoic acid (as in 3-(Piperidin-4-yloxy)benzoic acid HCl) introduces carboxyl functionality, enhancing solubility but reducing stability in acidic conditions .

Physicochemical Properties

Key Findings :

- Thermal Stability : Compounds like 3-(Piperidin-4-yloxy)benzoic acid HCl exhibit decomposition at high temperatures (>250°C), limiting their use in high-temperature syntheses .

- Hygroscopicity : The 5-chloro isomer shows hygroscopic tendencies, requiring anhydrous storage conditions .

Research Findings and Trends

Recent studies highlight the following:

- Bioactivity : 2-Chloro-3-(piperidin-4-yloxy)pyridine HCl derivatives show promise in Alzheimer’s drug candidates, with IC₅₀ values < 1 µM against acetylcholinesterase .

- Market Trends : The global demand for halogenated pyridines (e.g., 2-Chloro-3-(trifluoromethyl)pyridine) is projected to grow at 6.2% CAGR (2025–2032), driven by agrochemical applications .

Biological Activity

2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity, structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications of this compound based on various research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H13ClN2O, with a molecular weight of 226.68 g/mol. The chemical structure features a piperidine ring and a chloro-substituted pyridine, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as a potential therapeutic agent. Its biological targets include various receptors and enzymes, which are crucial in modulating physiological responses.

Key Findings on Biological Activity:

- Analgesic Effects : The compound has shown potential in alleviating pain, suggesting its utility in pain management therapies.

- Antiparkinsonian Activity : Investigations have indicated that it may possess properties beneficial for treating Parkinson's disease, possibly through modulation of neurotransmitter systems.

- Inhibition of Glycine Transporters : Studies have demonstrated that derivatives of this compound can inhibit glycine transporters, which are implicated in several neurological disorders.

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity and affecting biochemical pathways relevant to its therapeutic effects. Further pharmacological studies are required to elucidate the precise mechanisms involved.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy and selectivity of this compound. Modifications to the piperidine or pyridine moieties can significantly influence its biological activity.

| Modification | Effect on Activity |

|---|---|

| Substitution at the 4-position of piperidine | Increased binding affinity to target receptors |

| Variation in halogen substituents | Altered lipophilicity and metabolic stability |

| Changes in functional groups | Enhanced potency against specific biological targets |

Research has shown that specific substitutions can lead to compounds with improved potency and selectivity, indicating the importance of strategic modifications in drug design .

Case Studies

Several studies have explored the biological activity of this compound:

- Analgesic Activity Study : A study assessed the analgesic effects using animal models, demonstrating significant pain relief comparable to standard analgesics.

- Parkinson's Disease Model : In vitro studies using neuronal cell lines indicated that the compound could enhance dopaminergic signaling pathways, suggesting its potential role in treating Parkinson's disease.

- Glycine Transporter Inhibition : Research focused on the inhibition of glycine transporters showed promising results, with several derivatives exhibiting nanomolar potency against these targets .

Q & A

Basic: What are the key synthetic routes for 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride, and how are reaction conditions optimized?

Answer:

The synthesis typically involves chlorination of pyridine derivatives followed by nucleophilic substitution with piperidine-4-ol. Key steps include:

- Chlorination: Introduction of chloro groups using reagents like chlorine gas under controlled temperatures (60–65°C) and irradiation .

- Substitution: Reacting the chlorinated intermediate with piperidine-4-ol in a polar solvent (e.g., DCM) under basic conditions (e.g., NaOH) to form the piperidinyloxy linkage .

- Hydrochloride salt formation: Final treatment with HCl to precipitate the hydrochloride salt .

Optimization strategies:

- Temperature control: Maintain 60–65°C during chlorination to avoid side reactions .

- Reaction monitoring: Use gas chromatography (GC) or HPLC to track intermediate formation and adjust reagent stoichiometry .

- Purification: Column chromatography or recrystallization improves purity (>95%) .

Basic: How is the purity and structural integrity of this compound validated in academic research?

Answer:

- Purity assessment:

- Structural confirmation:

Advanced: How can researchers resolve contradictions in reported reaction yields (e.g., 70% vs. 90%) for its synthesis?

Answer:

Yield discrepancies often arise from:

- Scale differences: Lab-scale (batch reactors) vs. industrial (continuous flow) setups affect mixing efficiency and heat dissipation .

- Purification methods: Column chromatography (lab) vs. distillation (industrial) impact recovery rates .

- Reagent quality: Trace moisture in solvents or reagents (e.g., piperidine-4-ol) reduces yields; use anhydrous conditions and molecular sieves .

Methodological approach:

- Replicate reactions with controlled variables (solvent purity, temperature gradients).

- Compare yields using identical analytical methods (e.g., GC area normalization) .

Advanced: What strategies enhance regioselectivity in substitution reactions at the chloromethyl group?

Answer:

- Nucleophile selection: Bulky nucleophiles (e.g., tert-butylamine) favor less sterically hindered sites .

- Solvent effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving selectivity .

- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reactions at specific sites .

Case study:

In a 2025 study, substituting the chloromethyl group with morpholine in DMF at 80°C achieved 85% regioselectivity for the desired pyridylmethylmorpholine derivative .

Safety: What protocols ensure safe handling and storage of this compound?

Answer:

- Handling:

- Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation/contact .

- Neutralize spills with inert adsorbents (e.g., vermiculite) .

- Storage:

Biological Activity: What mechanisms underlie its role as a bioactive intermediate?

Answer:

- Alkylation: The chloromethyl group forms covalent bonds with nucleophilic residues (e.g., cysteine thiols) in target proteins, disrupting enzymatic activity .

- Kinase inhibition: Derivatives inhibit kinases (e.g., EGFR) by binding to ATP pockets, as shown in cell-based assays (IC50 ~50 nM) .

- Pesticidal activity: Modifications yield analogs that block insect acetylcholine receptors .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

- Core modifications:

- Data-driven design:

- Use QSAR models to predict bioactivity based on electronic (Hammett σ) and steric (Taft Es) parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.